2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a quinazolinone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(diphenylmethyl)piperazine with appropriate reagents to introduce the quinazolinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid
- 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol
- 2-[4-(phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to these similar compounds, 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c30-23-13-7-12-22-21(23)18-26-25(27-22)29-16-14-28(15-17-29)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,24H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYPIFHXCRQMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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